N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide
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Overview
Description
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a complex organic compound characterized by its unique structure, which includes pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling through a series of condensation and substitution reactions. Common reagents used in these reactions include:
Amines: For the formation of amide bonds.
Aldehydes and Ketones: As starting materials for the synthesis of pyrazole rings.
Catalysts: Such as palladium or copper catalysts to facilitate coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Key factors in industrial production include:
Temperature and Pressure Control: To optimize reaction rates and product purity.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Gene Expression: Influencing gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
- N-((6-(1H-pyrazol-3-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide
- N-((6-(1-methyl-1H-pyrazol-3-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide
Uniqueness
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide stands out due to its specific substitution pattern on the pyrazole and pyridine rings, which can significantly influence its chemical reactivity and biological activity. This unique structure may confer distinct advantages in terms of selectivity and potency in various applications.
Properties
IUPAC Name |
N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-pyrazol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O/c1-25-19(8-10-23-25)18-7-6-15(13-21-18)14-22-20(27)16-4-2-5-17(12-16)26-11-3-9-24-26/h2-13H,14H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOANFYRWKZCEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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